4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride 4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220016-72-7
VCID: VC3064898
InChI: InChI=1S/C14H20BrNO.ClH/c1-11-10-13(15)2-3-14(11)17-9-6-12-4-7-16-8-5-12;/h2-3,10,12,16H,4-9H2,1H3;1H
SMILES: CC1=C(C=CC(=C1)Br)OCCC2CCNCC2.Cl
Molecular Formula: C14H21BrClNO
Molecular Weight: 334.68 g/mol

4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride

CAS No.: 1220016-72-7

Cat. No.: VC3064898

Molecular Formula: C14H21BrClNO

Molecular Weight: 334.68 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride - 1220016-72-7

Specification

CAS No. 1220016-72-7
Molecular Formula C14H21BrClNO
Molecular Weight 334.68 g/mol
IUPAC Name 4-[2-(4-bromo-2-methylphenoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C14H20BrNO.ClH/c1-11-10-13(15)2-3-14(11)17-9-6-12-4-7-16-8-5-12;/h2-3,10,12,16H,4-9H2,1H3;1H
Standard InChI Key PEBJMHSIPNZCCY-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Br)OCCC2CCNCC2.Cl
Canonical SMILES CC1=C(C=CC(=C1)Br)OCCC2CCNCC2.Cl

Introduction

Chemical Identity and Structural Characteristics

4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative featuring a brominated aromatic ring substituted with a methyl group and linked via an ethyloxy chain to the piperidine nitrogen. The compound exists as a hydrochloride salt, which enhances its stability and solubility for various applications.

Basic Identification Parameters

ParameterValue
CAS Registry Number1220016-72-7
Molecular FormulaC₁₄H₂₁BrClNO
Molecular Weight334.68 g/mol
IUPAC Name4-[2-(4-bromo-2-methylphenoxy)ethyl]piperidine hydrochloride
MDL NumberMFCD13560650
SMILES CodeCC1=CC(Br)=CC=C1OCCC2CCNCC2.[H]Cl

The compound features a characteristic structure where the piperidine ring is connected to a brominated aromatic system through an ethoxy linker. The presence of the bromine atom at the para position and the methyl group at the ortho position of the phenyl ring contributes significantly to its chemical and biological properties .

Physicochemical Properties

The physicochemical properties of 4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride dictate its behavior in different environments and its potential applications in research and development contexts.

Physical State and Stability

The compound typically exists as a crystalline solid at room temperature. As with many hydrochloride salts, it shows enhanced stability compared to the free base form. The hydrochloride salt formation significantly improves water solubility while maintaining integrity during storage .

Solubility Profile

SolventSolubility Characteristics
WaterPartially soluble
Dimethyl Sulfoxide (DMSO)Highly soluble (>50 mg/mL)
Dimethylformamide (DMF)Highly soluble
EthanolModerately soluble
AcetonitrileModerately soluble

The hydrochloride salt formation significantly enhances the aqueous solubility of this compound compared to its free base form, making it more suitable for biological assays and pharmaceutical applications .

Spectroscopic Characteristics

The compound can be characterized using various spectroscopic techniques including:

  • ¹H NMR spectroscopy: Shows characteristic signals for the aromatic protons (6.5-7.5 ppm), methyl group (≈2.2 ppm), and piperidine ring protons

  • ¹³C NMR: Displays signals for aromatic carbons (115-160 ppm), methyl carbon (≈20 ppm), and aliphatic carbons

  • Mass spectrometry: The molecular ion [M+H]⁺ appears at approximately m/z 298 (for the free base) or 334 (for the hydrochloride salt)

These spectroscopic properties are essential for confirming the identity and purity of synthesized batches of the compound.

Synthesis Methods and Reaction Pathways

The synthesis of 4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride typically involves multi-step synthetic processes focusing on the establishment of the key ether linkage between the phenoxy and piperidine moieties.

General Synthetic Route

A common synthetic pathway involves:

  • Reaction of 4-bromo-2-methylphenol with a dihaloethane (typically 1,2-dibromoethane) under basic conditions (e.g., K₂CO₃) to form the phenoxyethyl halide intermediate

  • Nucleophilic substitution reaction with piperidine to introduce the piperidine ring

  • Hydrochloride salt formation through treatment with HCl in a polar solvent

Optimized Reaction Parameters

Synthetic StepReagents and ConditionsTypical Yield (%)
Phenoxyethyl Formation4-bromo-2-methylphenol, 1,2-dibromoethane, K₂CO₃, DMF, 80°C65-75
Piperidine CouplingPiperidine, DIPEA (base), DCM, RT70-80
Salt FormationHCl (gas or solution), Ethanol, 0-5°C>90

Chemical Reactivity and Transformations

4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride demonstrates various types of chemical reactivity, primarily centered on the functional groups present in the molecule.

Key Reactive Sites

The compound contains several reactive sites:

  • The bromine atom at the para position of the phenyl ring can undergo nucleophilic aromatic substitution reactions

  • The piperidine nitrogen can participate in nucleophilic reactions when in its free base form

  • The ether linkage provides stability but can be cleaved under harsh conditions

Common Reactions

Reaction TypeReactive SiteTypical ReagentsPotential Applications
Nucleophilic SubstitutionBromine atomSodium azide, potassium cyanideIntroduction of new functional groups
Coupling ReactionsBromine atomBoronic acids, organostannanes (Suzuki, Stille)Formation of biaryl systems
ReductionBromine atomHydrogen, Pd/CDehalogenation
OxidationPiperidine ringOxidizing agents (KMnO₄, H₂O₂)Formation of N-oxides

These transformations can be utilized to create structural analogs with potentially enhanced or altered biological activities.

Receptor SystemPotential Interaction
Neurotransmitter ReceptorsPossible affinity towards serotonin and dopamine receptors
Ion ChannelsPotential modulation of sodium or potassium channels
Enzyme SystemsPossible inhibition of specific enzymes including acetylcholinesterase

These potential interactions make the compound of interest for neuropharmacological research, although specific activity profiles require experimental verification .

Structure-Activity Relationships

The presence of specific structural features contributes to the compound's potential biological activity:

  • The brominated aromatic ring may enhance binding to specific protein pockets

  • The methyl substituent potentially affects the electronic properties and lipophilicity

  • The piperidine ring serves as a basic center that can form hydrogen bonds with target proteins

  • The ethoxy linker provides conformational flexibility that may be crucial for optimal receptor binding

Comparative studies with structural analogs would be valuable for establishing comprehensive structure-activity relationships for this class of compounds .

Analytical Characterization Methods

Various analytical techniques can be employed to characterize and analyze 4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride for research and quality control purposes.

Chromatographic Methods

TechniqueTypical ConditionsApplication
HPLCC18 column, acetonitrile/water + 0.1% TFAPurity determination (>95%)
TLCSilica gel, ethyl acetate/hexane/triethylamineReaction monitoring
GC-MSDB-5 column, temperature program from 100-280°CStructural confirmation

These chromatographic methods are essential for monitoring reaction progress, determining compound purity, and identifying potential impurities or degradation products .

Spectroscopic and Structural Analysis

Beyond routine spectroscopic methods, advanced techniques can provide more detailed structural information:

  • X-ray crystallography: Determines absolute configuration and crystal packing

  • 2D NMR techniques (COSY, HSQC, HMBC): Establishes connectivity and confirms structure

  • Differential scanning calorimetry (DSC): Assesses thermal stability and phase transitions

These analytical approaches ensure proper identification and characterization of the compound for both research and development purposes.

Hazard TypeClassification
Signal WordWarning
PictogramsExclamation mark
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

These classifications indicate that appropriate precautions should be taken during handling and use of this compound .

Safety AspectRecommendation
Personal Protective EquipmentGloves (nitrile), lab coat, safety goggles, respirator (if dust/aerosols present)
VentilationUse in fume hood; avoid dust generation
StorageStore in cool, dry place; keep container tightly closed
Spill ManagementAbsorb with inert material (vermiculite); avoid water to prevent HCl release
First AidEye/skin contact: Rinse with plenty of water for at least 15 minutes
Inhalation: Move to fresh air
Ingestion: Seek immediate medical attention

These safety measures should be strictly followed to minimize risks associated with handling this compound .

Comparison with Related Compounds

4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride belongs to a broader class of structurally related compounds that differ in substitution patterns or positioning of functional groups.

Structural Analogs

CompoundCAS NumberKey Structural Differences
2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride1220030-20-5Piperidine attachment at position 2 instead of 4
3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochlorideNot specified in dataPiperidine attachment at position 3 instead of 4
3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride1219957-70-6Reversed positions of bromine and methyl groups
4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride1219964-12-1Methoxy group instead of methyl group

These structural variations can significantly impact physicochemical properties, receptor binding profiles, and biological activities, making the exploration of these analogs valuable for structure-activity relationship studies .

Structure-Property Relationships

The position and nature of substituents on both the aromatic ring and the piperidine moiety affect several key properties:

  • Lipophilicity: Substituents like methyl and bromine increase lipophilicity

  • Solubility: The hydrochloride salt formation enhances water solubility compared to free base forms

  • Receptor selectivity: Minor structural changes can dramatically alter receptor binding profiles

  • Metabolic stability: The position of substituents affects susceptibility to metabolic enzymes

These structure-property relationships provide valuable insights for the design of new compounds with optimized properties for specific applications .

Applications in Research and Development

4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride and its structural analogs have potential applications in various research fields.

Pharmaceutical Research

Research AreaPotential Application
NeuropharmacologyInvestigation of neurotransmitter receptor interactions
Medicinal ChemistryDevelopment of new therapeutic agents
PharmacokineticsStudies of absorption, distribution, metabolism, and excretion (ADME) properties
Drug DesignStructure-activity relationship studies for optimizing lead compounds

The well-defined structure and synthesizable nature of this compound make it valuable for pharmaceutical research endeavors .

Chemical Research Applications

Beyond pharmaceutical applications, the compound may serve as:

  • Building block for more complex chemical structures

  • Intermediate in the synthesis of labeled compounds for tracking studies

  • Model compound for developing new synthetic methodologies

  • Standard for analytical method development

These diverse applications highlight the importance of well-characterized chemical entities like 4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride in advancing chemical and pharmaceutical sciences .

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